N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 2,5-dimethylfuran-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Formation: The final step involves coupling the alkyne intermediate with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Sonogashira coupling to enhance efficiency and yield, and employing automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the alkyne linker, converting it to an alkene or alkane under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Biochemical Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Polymer Science: Utilized in the synthesis of specialty polymers with unique mechanical and thermal properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its application. In biological systems, it may act by binding to specific proteins or enzymes, altering their activity. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the alkyne linker provides rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide stands out due to the presence of the 2,5-dimethylfuran moiety, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and stability.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, anticancer properties, and related studies.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions due to its electron-rich structure. The but-2-yn-1-yl linker contributes flexibility, allowing the compound to engage effectively with various biological targets. The 2,5-dimethylfuran component adds to the structural diversity and may influence the compound's pharmacokinetic properties.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to reduced cancer cell growth.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways critical for tumor progression.
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways by affecting proteins such as Bax and Bcl-2.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- A study on derivatives containing the benzo[d][1,3]dioxole moiety reported significant anticancer activity against various cell lines such as HepG2 and MCF7. The IC50 values ranged from 1.54 µM to 4.52 µM, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .
Comparative Anticancer Activity Table
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1- | HepG2 | 1.54 | |
2,5-dimethylfuran-3-carboxamide | HCT116 | 4.52 | |
Doxorubicin | HepG2 | 7.46 | |
MCF7 | 4.56 |
Case Studies
A case study involving the synthesis and evaluation of benzodioxole derivatives highlighted the potential of these compounds in targeting cancer cells while exhibiting low toxicity towards normal cells . The study utilized various concentrations to assess cytotoxicity and found that certain derivatives showed strong anticancer activity with low IC50 values.
Additional Biological Activities
Apart from its anticancer properties, compounds with similar structures have been reported to exhibit:
- Anti-inflammatory Activity : The sulfonamide moiety often present in related compounds suggests potential anti-inflammatory effects.
- Antioxidant Properties : Evaluation using DPPH assays indicated that certain derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic profile .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12-9-15(13(2)24-12)18(20)19-7-3-4-8-21-14-5-6-16-17(10-14)23-11-22-16/h5-6,9-10H,7-8,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHAVMWFXPZERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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